molecular formula C23H16BrCl2N3O4 B12003822 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate CAS No. 764702-60-5

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate

Cat. No.: B12003822
CAS No.: 764702-60-5
M. Wt: 549.2 g/mol
InChI Key: TZPBGSJVVODYER-KVSWJAHQSA-N
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Description

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 . This compound is known for its unique structure, which includes bromine, chlorine, and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of the core phenyl ring structure. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

4-BR-2-(2-(((4-Chlorobenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in the substituents attached to the phenyl ring, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which may confer distinct reactivity and interactions compared to its analogs.

Properties

CAS No.

764702-60-5

Molecular Formula

C23H16BrCl2N3O4

Molecular Weight

549.2 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H16BrCl2N3O4/c24-17-5-10-20(33-23(32)15-3-8-19(26)9-4-15)16(11-17)12-28-29-21(30)13-27-22(31)14-1-6-18(25)7-2-14/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+

InChI Key

TZPBGSJVVODYER-KVSWJAHQSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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